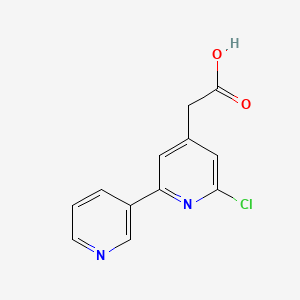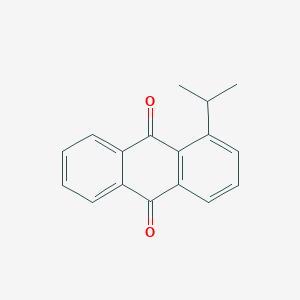
1-(Propan-2-yl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ISOPROPYLANTHRACENE-9,10-DIONE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an isopropyl group at the 1-position and two ketone groups at the 9 and 10 positions of the anthracene core. Anthracene derivatives have been widely studied due to their unique photophysical properties and applications in various fields such as organic electronics, dyes, and photochemistry .
Méthodes De Préparation
The synthesis of 1-ISOPROPYLANTHRACENE-9,10-DIONE typically involves the functionalization of the anthracene core. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the isopropyl group at the 1-position. Subsequent oxidation of the anthracene core at the 9 and 10 positions can be achieved using reagents like chromium trioxide or potassium permanganate to form the dione structure .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Analyse Des Réactions Chimiques
1-ISOPROPYLANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the dione groups back to hydroxyl groups, forming dihydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-ISOPROPYLANTHRACENE-9,10-DIONE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-ISOPROPYLANTHRACENE-9,10-DIONE involves its interaction with molecular targets through its aromatic and carbonyl groups. These interactions can lead to the formation of reactive oxygen species (ROS) and the induction of oxidative stress in biological systems. The compound can also intercalate into DNA, disrupting its function and leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
1-ISOPROPYLANTHRACENE-9,10-DIONE can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs.
9,10-Anthraquinone: Widely used in the dye industry and as a precursor for various chemical syntheses.
1-Methylanthracene-9,10-dione: Similar in structure but with a methyl group instead of an isopropyl group, affecting its reactivity and applications.
The uniqueness of 1-ISOPROPYLANTHRACENE-9,10-DIONE lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
52868-95-8 |
|---|---|
Formule moléculaire |
C17H14O2 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
1-propan-2-ylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O2/c1-10(2)11-8-5-9-14-15(11)17(19)13-7-4-3-6-12(13)16(14)18/h3-10H,1-2H3 |
Clé InChI |
FXUKGDZKAQHTRY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




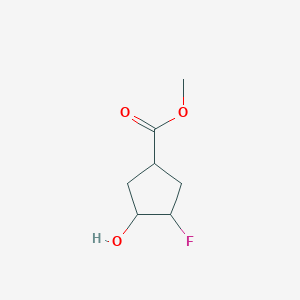
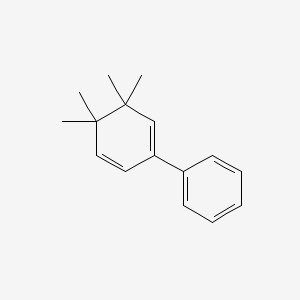
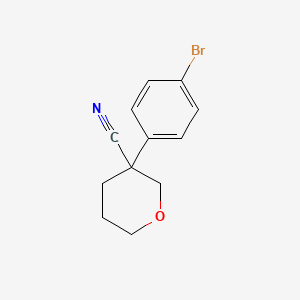
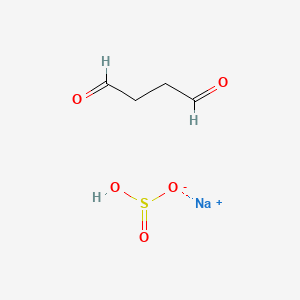


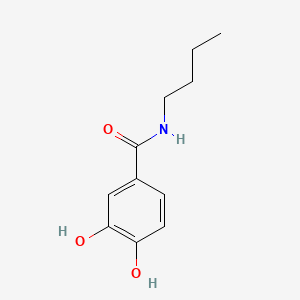
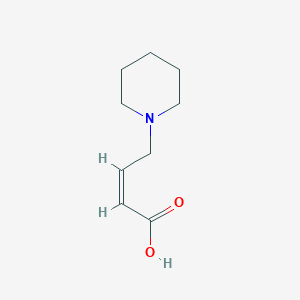
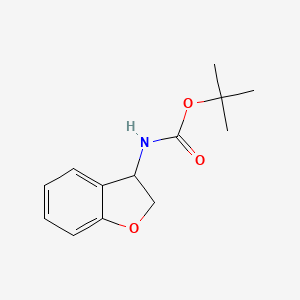
![Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B13145951.png)
